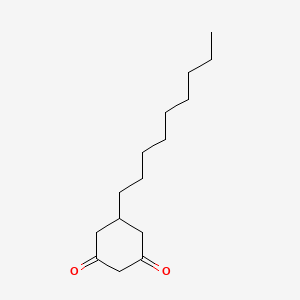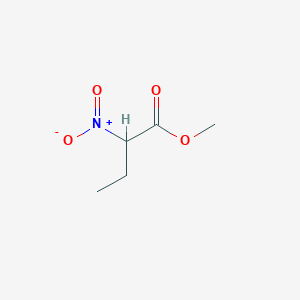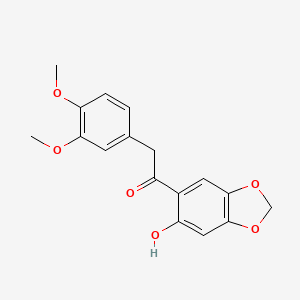![molecular formula C16H18Cl2N+ B14596621 Bis[(4-chlorophenyl)methyl]-dimethyl-azanium CAS No. 60525-44-2](/img/structure/B14596621.png)
Bis[(4-chlorophenyl)methyl]-dimethyl-azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(4-chlorophenyl)methyl]-dimethyl-azanium is a chemical compound known for its unique structure and properties It consists of two 4-chlorophenyl groups attached to a central azanium ion, with two additional methyl groups
Méthodes De Préparation
The synthesis of Bis[(4-chlorophenyl)methyl]-dimethyl-azanium typically involves the reaction of 4-chlorobenzyl chloride with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to facilitate the formation of the azanium ion. Industrial production methods may involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control .
Analyse Des Réactions Chimiques
Bis[(4-chlorophenyl)methyl]-dimethyl-azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide.
Applications De Recherche Scientifique
Bis[(4-chlorophenyl)methyl]-dimethyl-azanium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis[(4-chlorophenyl)methyl]-dimethyl-azanium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar compounds to Bis[(4-chlorophenyl)methyl]-dimethyl-azanium include:
Bis(4-chlorophenyl) sulfone: Known for its use in high-temperature polymers and environmental persistence.
Methylsulfonyl-PCBs: These compounds are of interest due to their environmental impact and biological activity. This compound is unique due to its specific structure and the presence of the azanium ion, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
60525-44-2 |
|---|---|
Formule moléculaire |
C16H18Cl2N+ |
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
bis[(4-chlorophenyl)methyl]-dimethylazanium |
InChI |
InChI=1S/C16H18Cl2N/c1-19(2,11-13-3-7-15(17)8-4-13)12-14-5-9-16(18)10-6-14/h3-10H,11-12H2,1-2H3/q+1 |
Clé InChI |
KUJBSXDLVARBFQ-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)
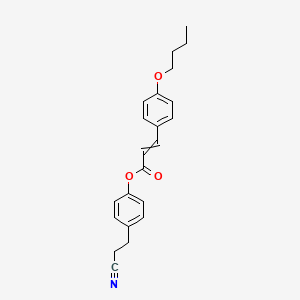

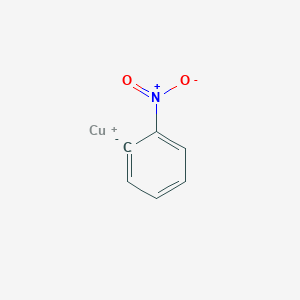
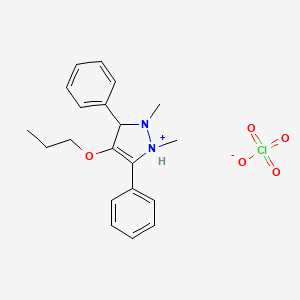

![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)

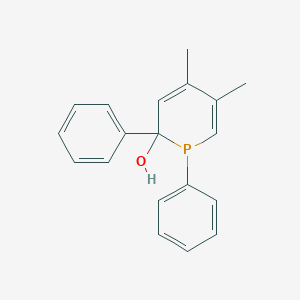
![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)
